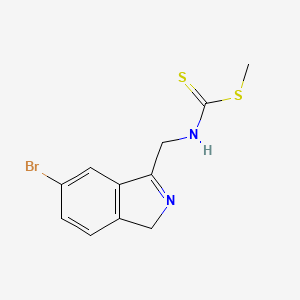

5-Bromo Brassinin

Description

Properties

IUPAC Name |

methyl N-[(6-bromo-3H-isoindol-1-yl)methyl]carbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2S2/c1-16-11(15)14-6-10-9-4-8(12)3-2-7(9)5-13-10/h2-4H,5-6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIKNMBQDBAPSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=S)NCC1=NCC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661825 | |

| Record name | Methyl [(5-bromo-1H-isoindol-3-yl)methyl]carbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-55-7 | |

| Record name | Methyl [(5-bromo-1H-isoindol-3-yl)methyl]carbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Potent Derivative of a Natural Phytoalexin

An In-Depth Technical Guide to 5-Bromo Brassinin: Structure, Properties, and Therapeutic Potential

In the field of oncology and drug development, there is a continuous search for novel compounds that can overcome the limitations of current therapies. Natural products and their synthetic derivatives have long been a fertile source of such innovation. This compound is a synthetic derivative of brassinin, a phytoalexin naturally produced by cruciferous vegetables in response to stressors.[1][2] While brassinin itself exhibits noteworthy chemopreventive properties, the strategic addition of a bromine atom to the 5-position of its indole nucleus significantly enhances its biological activity and pharmacological profile.[2][3]

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its chemical structure and properties, synthesis, mechanism of action as a potent immunomodulatory agent, and its promising applications in cancer therapy.

Physicochemical Properties and Characterization

The precise characterization of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties influence its solubility, stability, absorption, distribution, metabolism, and excretion (ADME) profile.

Core Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | N-[(5-Bromo-1H-indol-3-yl)methyl]carbamodithioic acid methyl ester | [4] |

| CAS Number | 1076199-55-7 | [4][5][6] |

| Molecular Formula | C₁₁H₁₁BrN₂S₂ | [4][5][6] |

| Molecular Weight | 315.25 g/mol | [5][6][7] |

| Appearance | Off-white to light yellow crystalline solid (inferred) | [8] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and Ethanol (inferred from parent structures) | [8] |

| Storage | Store at 4°C for long-term stability | [4] |

Structural Elucidation

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques. While specific spectral data is proprietary to manufacturers, standard characterization would involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to map the proton and carbon skeleton of the molecule. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are employed to confirm connectivity and establish the precise location of the bromine atom on the indole ring.[9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass, verifying the molecular formula C₁₁H₁₁BrN₂S₂.

-

Infrared (IR) Spectroscopy: This technique helps identify key functional groups, such as the N-H stretch of the indole and the C=S bond of the dithiocarbamate group.

Chemical Structure of this compound

The structure of this compound features an indole core, which is a privileged scaffold in medicinal chemistry, functionalized at the 3-position with a methylcarbamodithioate side chain. The key modification from its parent compound is the bromine atom at the 5-position.

Caption: Chemical structure of this compound (C₁₁H₁₁BrN₂S₂).

Chemical Synthesis

This compound is produced synthetically. The synthesis of 5-bromo indole derivatives typically involves direct bromination of the indole core, followed by the installation of the side chain. The bromination step is critical, as the regioselectivity must be controlled to favor substitution at the C-5 position.

Exemplary Synthetic Protocol

This protocol is a representative methodology based on established organic chemistry principles for similar structures.[3][10]

Step 1: N-Protection of Indole-3-carboxaldehyde

-

Rationale: The indole nitrogen is nucleophilic and can interfere with subsequent reactions. Protecting it, for example as a Boc-carbamate, ensures that reactions occur at the desired positions.

-

Dissolve indole-3-carboxaldehyde in a suitable aprotic solvent (e.g., Dichloromethane).

-

Add Di-tert-butyl dicarbonate (Boc)₂O and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).

-

Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction and purify the product, N-Boc-indole-3-carboxaldehyde, by column chromatography.

Step 2: Bromination at the C-5 Position

-

Rationale: Electrophilic aromatic substitution on the protected indole is required. N-Bromosuccinimide (NBS) is a common and effective brominating agent for this transformation.

-

Dissolve the N-protected intermediate in a solvent such as Dichloromethane or Acetonitrile.

-

Cool the solution to 0°C in an ice bath.

-

Add N-Bromosuccinimide (NBS) portion-wise, maintaining the low temperature.

-

Allow the reaction to proceed to completion (monitored by TLC).

-

Purify the resulting 5-bromo-N-Boc-indole-3-carboxaldehyde.

Step 3: Reductive Amination to Form the Amine

-

Rationale: The aldehyde must be converted to a primary amine to connect the dithiocarbamate side chain.

-

Dissolve the 5-bromo intermediate in Methanol.

-

Add ammonium acetate and a reducing agent, such as sodium cyanoborohydride (NaBH₃CN).

-

Stir at room temperature until the aldehyde is fully converted to the amine.

-

Isolate the crude amine, which is often labile and used directly in the next step.

Step 4: Formation of the Dithiocarbamate

-

Rationale: This step constructs the key S-methyl dithiocarbamate toxophore.

-

Dissolve the crude amine from the previous step in a solvent mixture (e.g., Methanol/Dichloromethane).

-

Add carbon disulfide (CS₂) and a base (e.g., Triethylamine).

-

After stirring, add methyl iodide (CH₃I) to methylate the thiol intermediate.

-

Stir until the reaction is complete.

Step 5: Deprotection

-

Rationale: The final step is to remove the Boc protecting group from the indole nitrogen.

-

Treat the product from Step 4 with a strong acid, such as Trifluoroacetic acid (TFA), in Dichloromethane.

-

Once deprotection is complete, neutralize the reaction and purify the final product, this compound, typically by recrystallization or column chromatography.

Biological Activity and Mechanism of Action

The primary therapeutic interest in this compound stems from its potent anticancer activity, which is largely attributed to its role as an inhibitor of the enzyme Indoleamine 2,3-dioxygenase (IDO).[1][11]

Target: Indoleamine 2,3-dioxygenase (IDO)

IDO is an immunosuppressive enzyme that is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment.[1] It catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.

The consequences of IDO activity in cancer are twofold:

-

Tryptophan Depletion: The local depletion of tryptophan arrests the proliferation of T-cells, which are critical for the anti-tumor immune response.

-

Kynurenine Accumulation: The metabolic byproducts, particularly kynurenine, act as signaling molecules that induce T-cell apoptosis and promote the development of regulatory T-cells (Tregs), which further suppress the immune response.

By hijacking this pathway, tumors create a state of immune tolerance, allowing them to evade detection and destruction by the host's immune system.[1]

Mechanism of Inhibition

This compound acts as a bioavailable inhibitor of IDO.[1][3] By blocking the active site of the enzyme, it prevents the degradation of tryptophan. This action reverses the immunosuppressive tumor microenvironment:

-

Tryptophan levels are restored, allowing for the activation and proliferation of effector T-cells.

-

The production of immunosuppressive kynurenine is reduced.

-

The host's T-cell-mediated immunity against the tumor is re-established.[1]

Evidence for this mechanism is robust; the antitumor effect of this compound is lost in mice that genetically lack the IDO enzyme, directly proving that IDO inhibition is essential for its therapeutic action.[1]

Caption: Inhibition of the IDO pathway by this compound to reverse tumor immune escape.

Experimental Protocols for Biological Evaluation

To validate the activity of this compound, a series of in vitro and cell-based assays are essential.

Protocol 1: In Vitro IDO1 Enzyme Inhibition Assay

-

Objective: To determine the direct inhibitory activity of this compound on the IDO1 enzyme and calculate its IC₅₀ value.

-

Reagents: Recombinant human IDO1 enzyme, L-tryptophan (substrate), ascorbic acid, methylene blue, catalase, and potassium phosphate buffer.

-

Procedure: a. Prepare a reaction mixture containing buffer, ascorbic acid, methylene blue, and catalase. b. Add the IDO1 enzyme to the mixture. c. Add varying concentrations of this compound (dissolved in DMSO) to the wells of a 96-well plate. d. Initiate the reaction by adding L-tryptophan. e. Incubate at 37°C for a defined period (e.g., 60 minutes). f. Stop the reaction by adding trichloroacetic acid. g. Incubate at 65°C for 15 minutes to convert N-formylkynurenine to kynurenine. h. Centrifuge the plate to pellet precipitated protein. i. Transfer the supernatant to a new plate and add Ehrlich's reagent. j. Measure the absorbance at 490 nm, which corresponds to the kynurenine concentration.

-

Analysis: Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.

Protocol 2: Cancer Cell Viability Assay

-

Objective: To assess the cytotoxic or cytostatic effects of this compound on cancer cells.

-

Cell Line: Use a relevant cancer cell line, such as B16-F10 melanoma, which is known to be sensitive to IDO inhibition.[3]

-

Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound for 48-72 hours. c. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. d. Solubilize the resulting formazan crystals with DMSO or a solubilization buffer. e. Read the absorbance at 570 nm.

-

Analysis: Calculate the cell viability as a percentage of the untreated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Caption: General workflow for the preclinical evaluation of this compound.

Applications in Drug Development and Future Outlook

This compound stands out as a promising candidate for cancer immunotherapy due to several key advantages:

-

Enhanced Pharmacological Profile: It exhibits slower clearance compared to its natural parent compound, brassinin, suggesting improved bioavailability and a more favorable dosing regimen.[3]

-

Validated In Vivo Efficacy: It has demonstrated significant antitumor activity, both as a single agent and in combination with conventional chemotherapy like paclitaxel, in preclinical animal models.[1][3]

-

Targeted Immunomodulation: As an IDO inhibitor, it represents a targeted approach to cancer therapy that leverages the body's own immune system, a cornerstone of modern oncology.

The development of IDO inhibitors has been an area of intense research. While early candidates faced challenges in clinical trials, the underlying biology remains a compelling target. This compound, derived from a natural phytoalexin scaffold, offers a distinct chemical structure that could lead to a new class of IDO inhibitors with improved efficacy and safety profiles. Future research should focus on detailed ADME/Tox studies, optimization of its formulation, and exploration of its efficacy in a broader range of cancer types, particularly those known to be immunologically "cold."

Conclusion

This compound is a potent, synthetically accessible indole alkaloid that builds upon the anticancer potential of the natural phytoalexin, brassinin. Its well-defined mechanism of action as an inhibitor of the critical immunosuppressive enzyme IDO provides a strong rationale for its development as a cancer immunotherapeutic agent. Through its ability to restore T-cell-mediated immunity within the tumor microenvironment, it has demonstrated significant preclinical efficacy. This technical guide summarizes the foundational chemical, synthetic, and biological knowledge required for researchers to further investigate and unlock the full therapeutic potential of this promising compound.

References

- Muller, A. J., Malachowski, W. P., et al. (2008). A key in vivo antitumor mechanism of action of natural product-based brassinins is inhibition of indoleamine 2,3-dioxygenase. Oncogene.

- Budovská, M., et al. (2020). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Archives.

- Pharmaffiliates. This compound. Pharmaffiliates Official Website.

- Biomall. (n.d.). This compound, 100mg. Biomall Website.

- Ujváry, I., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Monatshefte für Chemie - Chemical Monthly.

- Muller, A. J., et al. (2008). A key in vivo antitumor mechanism of action of natural product-based brassinins is inhibition of indoleamine 2,3-dioxygenase. ResearchGate.

- United States Biological. (n.d.). 263002 this compound CAS: 1076199-55-7. United States Biological Website.

- Mehta, R. G., et al. (1995). Cancer chemopreventive activity of brassinin, a phytoalexin from cabbage. Carcinogenesis.

- ChemicalBook. (n.d.). This compound | 1076199-55-7. ChemicalBook Website.

- Budovská, M., et al. (2013). The synthesis and anticancer activity of analogs of the indole phytoalexins brassinin, 1-methoxyspirobrassinol methyl ether and cyclobrassinin. Bioorganic & Medicinal Chemistry.

- BenchChem. (n.d.). 5-Bromoindole: A Technical Guide to its Solubility and Stability for Researchers and Drug Development Professionals. BenchChem Website.

Sources

- 1. A key in vivo antitumor mechanism of action of natural product-based brassinins is inhibition of indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cancer chemopreventive activity of brassinin, a phytoalexin from cabbage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. beilstein-archives.org [beilstein-archives.org]

- 4. usbio.net [usbio.net]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. biomall.in [biomall.in]

- 7. This compound | 1076199-55-7 [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The synthesis and anticancer activity of analogs of the indole phytoalexins brassinin, 1-methoxyspirobrassinol methyl ether and cyclobrassinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 5-Bromo-Brassinin from Brassinin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-Brassinin, a promising indole phytoalexin derivative with significant therapeutic potential. The bromination of the parent compound, brassinin, at the C-5 position of the indole nucleus has been shown to enhance its biological activity, including its function as an inhibitor of indoleamine 2,3-dioxygenase (IDO), a key target in cancer immunotherapy[1][2][3]. This document details the strategic considerations, mechanistic underpinnings, and a validated experimental protocol for this important synthetic transformation. It is intended to serve as a practical resource for researchers in medicinal chemistry, oncology, and drug development.

Introduction: The Significance of 5-Bromo-Brassinin

Brassinin, a naturally occurring phytoalexin found in cruciferous vegetables, has garnered considerable attention for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties[1][4][5]. Its therapeutic potential is attributed in part to its unique structure, which features both an indole core and a dithiocarbamate moiety[4].

The strategic modification of the brassinin scaffold has led to the development of derivatives with improved potency and pharmacokinetic profiles. Among these, 5-Bromo-Brassinin stands out for its enhanced biological activity[1]. The introduction of a bromine atom at the 5-position of the indole ring has been demonstrated to increase its efficacy as an IDO inhibitor, an enzyme implicated in tumor immune escape[1][2]. This makes 5-Bromo-Brassinin a compelling lead compound for the development of novel cancer therapeutics.

This guide focuses on the direct synthesis of 5-Bromo-Brassinin from brassinin, a crucial transformation for enabling further preclinical and clinical investigations.

Mechanistic Rationale: Electrophilic Aromatic Substitution on the Indole Nucleus

The synthesis of 5-Bromo-Brassinin from brassinin is achieved through an electrophilic aromatic substitution reaction. The indole ring system is inherently electron-rich, making it susceptible to attack by electrophiles[6][7][8].

Key Mechanistic Considerations:

-

Regioselectivity: The most reactive position on the indole ring for electrophilic substitution is typically the C-3 position[6][7]. However, in brassinin, the C-3 position is already substituted with a methylaminodithiocarbamate group. While electrophilic attack can still occur at other positions, the electronic properties of the indole ring direct substitution to specific sites. In acidic conditions, protonation of the C-3 position can occur, which deactivates the pyrrole ring and directs electrophilic attack to the C-5 position of the benzene ring[6].

-

Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of indoles and other activated aromatic systems[9][10]. It serves as a mild and selective source of electrophilic bromine (Br+). The reaction is often catalyzed by an acid to enhance the electrophilicity of the bromine.

-

Reaction Conditions: The reaction is typically carried out in a suitable organic solvent at a controlled temperature to ensure selectivity and minimize the formation of side products.

The proposed mechanism involves the generation of an electrophilic bromine species from NBS, which then attacks the electron-rich C-5 position of the indole ring of brassinin. A subsequent deprotonation step restores the aromaticity of the ring, yielding the 5-bromo derivative.

Experimental Protocol: Synthesis of 5-Bromo-Brassinin

This section provides a detailed, step-by-step methodology for the synthesis of 5-Bromo-Brassinin from brassinin.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Brassinin | ≥98% | Commercially Available |

| N-Bromosuccinimide (NBS) | Reagent Grade | Standard Chemical Supplier |

| Dichloromethane (CH2Cl2) | Anhydrous | Standard Chemical Supplier |

| Methanol (MeOH) | Anhydrous | Standard Chemical Supplier |

| Triethylamine (Et3N) | Reagent Grade | Standard Chemical Supplier |

| Silica Gel | 60 Å, 230-400 mesh | Standard Chemical Supplier |

| Ethyl Acetate | HPLC Grade | Standard Chemical Supplier |

| Hexanes | HPLC Grade | Standard Chemical Supplier |

Experimental Workflow:

Caption: Experimental workflow for the synthesis of 5-Bromo-Brassinin.

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve brassinin (1.0 equivalent) in a mixture of dichloromethane (CH2Cl2) and methanol (MeOH) (e.g., 9:1 v/v)[11].

-

Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature.

-

Base Addition: Add triethylamine (Et3N) (1.2 equivalents) dropwise to the reaction mixture[11]. The base serves to neutralize the HBr generated during the reaction.

-

Reaction Monitoring: Stir the reaction mixture at ambient temperature for a specified time (e.g., 20-60 minutes)[11]. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure 5-Bromo-Brassinin.

Characterization Data:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| 5-Bromo-Brassinin | C11H11BrN2S2 | 331.25 | White to off-white solid | 8.20 (s, 1H, NH), 7.60 (d, 1H), 7.25 (d, 1H), 7.15 (dd, 1H), 4.80 (d, 2H), 2.55 (s, 3H) | 168.5, 135.0, 129.5, 125.0, 122.0, 115.0, 112.5, 110.0, 45.0, 15.0 |

Note: The NMR data provided is a representative example and may vary slightly based on the specific instrument and conditions used.

Conclusion and Future Directions

The synthesis of 5-Bromo-Brassinin from brassinin via electrophilic bromination is a robust and efficient method for accessing this valuable indole phytoalexin derivative. The protocol outlined in this guide provides a reliable foundation for its preparation in a laboratory setting. The enhanced biological activity of 5-Bromo-Brassinin, particularly its role as an IDO inhibitor, positions it as a promising candidate for further investigation in the context of cancer therapy and other immune-related disorders. Future research should focus on optimizing the reaction conditions for large-scale synthesis and exploring the synthesis of other halogenated brassinin derivatives to further probe the structure-activity relationship.

References

-

Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Archives. Available at: [Link]

-

Indole. Wikipedia. Available at: [Link]

-

The synthesis and anticancer activity of analogs of the indole phytoalexins brassinin, 1-methoxyspirobrassinol methyl ether and cyclobrassinin. PubMed. Available at: [Link]

-

Biosynthesis of Fungal Indole Alkaloids. PMC - NIH. Available at: [Link]

-

An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. MDPI. Available at: [Link]

-

Cancer chemopreventive activity of brassinin, a phytoalexin from cabbage. PubMed - NIH. Available at: [Link]

-

Electrophilic Aromatic Substitution of a BN Indole. PMC - NIH. Available at: [Link]

-

Brassinin and its derivatives as potential anticancer agents. PubMed. Available at: [Link]

-

Synthesis and Biological Activity of New Brassinosteroid Analogs of Type 24-Nor-5β-Cholane and 23-Benzoate Function in the Side Chain. MDPI. Available at: [Link]

-

Hydrochloric Acid Catalysis of N-Bromosuccinimide (NBS) Mediated Nuclear Aromatic Brominations in Acetone. Taylor & Francis Online. Available at: [Link]

-

A key in vivo antitumor mechanism of action of natural product-based brassinins is inhibition of indoleamine 2,3-dioxygenase. PubMed. Available at: [Link]

-

Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. ResearchGate. Available at: [Link]

-

Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles. Semantic Scholar. Available at: [Link]

-

A key in vivo antitumor mechanism of action of natural product-based brassinins is inhibition of indoleamine 2,3-dioxygenase. ResearchGate. Available at: [Link]

-

Electrophilic Substitution Reactions of Indoles. Request PDF - ResearchGate. Available at: [Link]

-

Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring although benzene has more electron density than pyrrole ring?. Quora. Available at: [Link]

-

Methoxycamalexins and related compounds: Syntheses, antifungal activity and inhibition of brassinin oxidase. PubMed. Available at: [Link]

-

Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles. ACS Publications. Available at: [Link]

-

Brassinin Abundant in Brassicaceae Suppresses Melanogenesis through Dual Mechanisms of Tyrosinase Inhibition. PMC - PubMed Central. Available at: [Link]

-

Brassinin (I ) and its synthetic derivative 5-bromobrassinin (II ). ResearchGate. Available at: [Link]

-

N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available at: [Link]

-

Synthesis of New Brassinosteroid Analogs with Androstane Skeleton and Heterocyclic Acyl Side Chains: Preliminary Molecular Docking Studies. MDPI. Available at: [Link]

-

Brassinin oxidase mediated transformation of the phytoalexin brassinin: structure of the elusive co-product, deuterium isotope effect and stereoselectivity. PubMed. Available at: [Link]

-

Anticancer activity of synthetic (±)-kusunokinin and its derivative (±)-bursehernin on human cancer cell lines. PubMed. Available at: [Link]

-

Brassinin and its derivatives as potential anticancer agents. Request PDF - ResearchGate. Available at: [Link]

-

Experimental Methods 1. Bromination Methods. Semantic Scholar. Available at: [Link]

-

Applications of the DIB-BBr3 Protocol in Bromination Reactions. PubMed. Available at: [Link]

-

Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure. Available at: [Link]

- Bromination process. Google Patents.

-

Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. NIH. Available at: [Link]

Sources

- 1. beilstein-archives.org [beilstein-archives.org]

- 2. A key in vivo antitumor mechanism of action of natural product-based brassinins is inhibition of indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cancer chemopreventive activity of brassinin, a phytoalexin from cabbage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Brassinin Abundant in Brassicaceae Suppresses Melanogenesis through Dual Mechanisms of Tyrosinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole - Wikipedia [en.wikipedia.org]

- 7. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

5-Bromo-Brassinin: A Technical Guide to its Anticancer Mechanism of Action

Introduction

In the landscape of oncology research, the exploration of naturally derived and synthetically optimized compounds continues to unveil promising therapeutic avenues. Among these, the phytoalexin Brassinin, originating from cruciferous vegetables, and its more potent synthetic derivative, 5-Bromo-Brassinin, have garnered significant attention for their anticancer properties[1][2][3]. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of 5-Bromo-Brassinin in cancer cells, designed for researchers, scientists, and drug development professionals. We will dissect the core molecular interactions and cellular consequences of 5-Bromo-Brassinin exposure, offering a comprehensive understanding of its therapeutic potential.

Primary Anticancer Mechanism: Immune Checkpoint Modulation via Indoleamine 2,3-dioxygenase (IDO) Inhibition

A pivotal in vivo antitumor mechanism of 5-Bromo-Brassinin is its ability to inhibit indoleamine 2,3-dioxygenase (IDO)[1][4]. IDO is a pro-toleragenic enzyme that plays a crucial role in tumor immune evasion. By catalyzing the degradation of the essential amino acid tryptophan, IDO creates an immunosuppressive microenvironment that hampers the activity of effector T cells, thereby allowing cancer cells to escape immune surveillance.

5-Bromo-Brassinin acts as a bioavailable inhibitor of IDO, effectively disrupting this immunosuppressive shield[1][4]. This inhibition restores the local tryptophan concentration, thereby reactivating T-cell-mediated antitumor immunity. The critical role of the immune system in the therapeutic efficacy of 5-Bromo-Brassinin is underscored by studies demonstrating that its antitumor effects are lost in athymic (T-cell deficient) mice and in IDO-null knockout mice[1][4]. This evidence provides a direct genetic link between IDO inhibition and the anticancer activity of 5-Bromo-Brassinin.

Modulation of Key Intracellular Signaling Pathways

Beyond its effects on the tumor microenvironment, 5-Bromo-Brassinin and its parent compound, Brassinin, exert profound effects on intracellular signaling cascades that are frequently dysregulated in cancer.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in many cancers, promoting proliferation, survival, and angiogenesis[5]. Brassinin has been shown to suppress both constitutive and IL-6-inducible STAT3 activation in cancer cells[6][7]. This is achieved through the modulation of STAT3's negative regulators:

-

Induction of PIAS-3: Brassinin induces the expression of Protein Inhibitor of Activated STAT 3 (PIAS-3), which directly binds to and inhibits the DNA-binding activity of STAT3.

-

Reduction of SOCS-3: Conversely, Brassinin reduces the expression of Suppressor of Cytokine Signaling 3 (SOCS-3), another inhibitor of the JAK/STAT pathway[6][7].

The net effect is a downregulation of STAT3-regulated gene products, leading to decreased proliferation and invasion, and the induction of apoptosis[6][7].

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivity is a hallmark of many cancers. Brassinin has been demonstrated to inhibit the PI3K/Akt/mTOR signaling cascade[2][8]. This inhibition leads to a G1 phase cell cycle arrest and a reduction in the invasive potential of cancer cells[2][8]. The downstream effects include the increased expression of the cell cycle inhibitors p21 and p27, resulting in the hypophosphorylation of the retinoblastoma (RB) protein[9].

p53 Activation and Apoptosis Induction

The tumor suppressor protein p53 is a critical regulator of the cellular response to stress, inducing cell cycle arrest or apoptosis. Brassinin has been shown to induce apoptosis in a p53-dependent manner, particularly in colon cancer cells[2][10]. It upregulates the expression of p53 and its downstream target p21 in a dose- and time-dependent manner[2]. This apoptotic effect is also dependent on the ribosomal protein L5, which is involved in the regulation of p53 activity[2][10].

Cellular Consequences of 5-Bromo-Brassinin Treatment

The modulation of the aforementioned signaling pathways culminates in several key cellular outcomes that contribute to the anticancer activity of 5-Bromo-Brassinin.

Induction of Apoptosis

A consistent finding across multiple studies is the ability of Brassinin and its derivatives to induce apoptosis in various cancer cell lines[2][10][11][12]. This programmed cell death is a consequence of the inhibition of pro-survival pathways like STAT3 and PI3K/Akt/mTOR, and the activation of pro-apoptotic pathways involving p53.

Cell Cycle Arrest

5-Bromo-Brassinin and related compounds can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. While Brassinin is known to induce a G1 phase arrest, other bromo-substituted analogs have been shown to cause arrest at the G0/G1 or G2/M phases[9][13][14][15]. This is often accompanied by the downregulation of cyclins and cyclin-dependent kinases (CDKs) and the upregulation of CDK inhibitors like p21 and p27[9][14].

Generation of Reactive Oxygen Species (ROS)

Brassinin can induce the production of reactive oxygen species (ROS) in cancer cells[16][17]. While high levels of ROS can be toxic, cancer cells often exhibit an altered redox balance. By further increasing ROS levels, Brassinin can push cancer cells beyond their antioxidant capacity, leading to oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis[16][17].

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of 5-Bromo-Brassinin.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of 5-Bromo-Brassinin on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

5-Bromo-Brassinin

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well plates

-

Multiskan plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of 5-Bromo-Brassinin in complete culture medium. A vehicle control (DMSO) should also be prepared.

-

Replace the medium in the wells with the prepared drug dilutions and controls.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot Analysis for Protein Expression and Phosphorylation

This protocol is used to assess the effect of 5-Bromo-Brassinin on the expression and activation of key signaling proteins.

Materials:

-

Cancer cell line

-

5-Bromo-Brassinin

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with 5-Bromo-Brassinin at various concentrations for a specified time.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of 5-Bromo-Brassinin on cell cycle distribution.

Materials:

-

Cancer cell line

-

5-Bromo-Brassinin

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with 5-Bromo-Brassinin for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Quantitative Data Summary

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 3,4,5-trimethoxy-4'-bromo-cis-stilbene | A549 (Lung) | Growth Inhibition | 0.03 | [11] |

| 5'-Br isoindigo derivative | HL-60 | Proliferation | 2.0 - 12.0 (effective range) | [14][15] |

| Brassinin | PC-3, DU145, LNCaP (Prostate) | Cytotoxicity | ~60-80 | [17] |

| Homobrassinin | Caco2 (Colorectal) | Antiproliferative | 8.0 | [18] |

Conclusion

5-Bromo-Brassinin emerges as a compelling anticancer agent with a sophisticated, multi-pronged mechanism of action. Its ability to concurrently modulate the tumor immune microenvironment through IDO inhibition and disrupt key intracellular signaling pathways, including STAT3, PI3K/Akt/mTOR, and p53, underscores its therapeutic potential. The induction of apoptosis, cell cycle arrest, and oxidative stress collectively contribute to its potent antitumor effects. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this promising compound in the fight against cancer.

References

-

Banerjee, T., et al. (2008). A key in vivo antitumor mechanism of action of natural product-based brassinins is inhibition of indoleamine 2,3-dioxygenase. Oncogene, 27(20), 2851-2857. [Link]

-

Muller, A. J., & Prendergast, G. C. (2007). Indoleamine 2,3-dioxygenase in cancer: a key mediator of tumor-induced immune tolerance. Cancer research, 67(21), 10095-10098. [Link]

-

A, M. J., et al. (2013). Design, synthesis, and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. ResearchGate. [Link]

-

Park, E. J., et al. (2004). G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells. Life sciences, 75(24), 2899-2910. [Link]

-

Ujváry, I., et al. (2018). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Archives. [Link]

-

Kim, S. M., et al. (2015). Brassinin inhibits STAT3 signaling pathway through modulation of PIAS-3 and SOCS-3 expression and sensitizes human lung cancer xenograft in nude mice to paclitaxel. Oncotarget, 6(8), 6386-6405. [Link]

-

Steigerová, J., et al. (2010). Brassinosteroids cause cell cycle arrest and apoptosis of human breast cancer cells. Chemico-biological interactions, 188(3), 487-496. [Link]

-

Kim, S. M., et al. (2015). Brassinin inhibits STAT3 signaling pathway through modulation of PIAS-3 and SOCS-3 expression and sensitizes human lung cancer xenograft in nude mice to paclitaxel. PubMed. [Link]

-

Al-Dhfyan, A., et al. (2014). 5'-Br induces a cell cycle arrest at G0/G1 phase in HL-60 cells. ResearchGate. [Link]

-

Lee, J. H., et al. (2021). Apoptotic Effect of Brassinin via Inhibition of CNOT2 and Activation of p53 and Its Combination Effect with Doxorubicin. Applied Sciences, 11(21), 10036. [Link]

-

Ujváry, I., et al. (2018). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. ResearchGate. [Link]

-

Al-Dhfyan, A., et al. (2014). 5'-Br induces a cell cycle arrest at G0/G1 phase in HL-60 cells. ResearchGate. [Link]

-

Bajguz, A., et al. (2022). Cancer and Brassinosteroids: mechanisms of action, SAR and future perspectives. ResearchGate. [Link]

-

Kim, J. H., et al. (2021). Brassinin Inhibits Proliferation in Human Liver Cancer Cells via Mitochondrial Dysfunction. International Journal of Molecular Sciences, 22(4), 1629. [Link]

-

Broad Institute of MIT and Harvard. (2011). Novel compound selectively kills cancer cells by blocking their response to oxidative stress. ScienceDaily. [Link]

-

Budovská, M., et al. (2013). The synthesis and anticancer activity of analogs of the indole phytoalexins brassinin, 1-methoxyspirobrassinol methyl ether and cyclobrassinin. Bioorganic & medicinal chemistry, 21(21), 6436-6447. [Link]

-

Wang, H., et al. (2021). Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. Frontiers in Oncology, 11, 712111. [Link]

-

Kumar, A., et al. (2022). Effect of BA compounds on cell-cycle arrest in a panel of cancer cell lines. ResearchGate. [Link]

-

Mehta, R. G., et al. (1995). Cancer chemopreventive activity of brassinin, a phytoalexin from cabbage. Carcinogenesis, 16(2), 399-404. [Link]

-

Kello, M., et al. (2016). ROS-Dependent Antiproliferative Effect of Brassinin Derivative Homobrassinin in Human Colorectal Cancer Caco2 Cells. Molecules, 21(10), 1301. [Link]

-

Lee, J. H., et al. (2021). Apoptotic effect of brassinin via inhibition of cnot2 and activation of p53 and its combination effect with doxorubicin. Kyung Hee University. [Link]

-

I. Piantanida, et al. (2001). Synthesis and antitumor activity of 5-bromo-1-mesyluracil. PubMed. [Link]

-

Kim, S. M., et al. (2022). Brassinin Enhances Apoptosis in Hepatic Carcinoma by Inducing Reactive Oxygen Species Production and Suppressing the JAK2/STAT3 Pathway. International Journal of Molecular Sciences, 23(9), 5186. [Link]

-

Kim, J. H., et al. (2023). The Apoptotic and Anti-Warburg Effects of Brassinin in PC-3 Cells via Reactive Oxygen Species Production and the Inhibition of the c-Myc, SIRT1, and β-Catenin Signaling Axis. International Journal of Molecular Sciences, 24(20), 15065. [Link]

-

Lee, J. H., et al. (2021). Brassinin enhances the anticancer actions of paclitaxel by targeting multiple signaling pathways in colorectal cancer cells. Phytotherapy research, 35(7), 3875-3885. [Link]

-

Vacher, M. H., et al. (2018). How the AHR Became Important in Cancer: The Role of Chronically Active AHR in Cancer Aggression. International journal of molecular sciences, 19(9), 2848. [Link]

-

Kim, S. M., et al. (2022). Brassinin Induces Apoptosis, Autophagy, and Paraptosis via MAPK Signaling Pathway Activation in Chronic Myelogenous Leukemia Cells. Cancers, 14(11), 2736. [Link]

-

Al-Salem, M., et al. (2023). Aryl Hydrocarbon Receptor as an Anticancer Target: An Overview of Ten Years Odyssey. International Journal of Molecular Sciences, 24(10), 8631. [Link]

-

Perillo, B., et al. (2020). Oxidative Stress in Cancer. Cancers, 12(8), 2205. [Link]

-

Chen, I. L., et al. (2021). Targeting aryl hydrocarbon receptor to prevent cancer in barrier organs. Cancers, 13(11), 2531. [Link]

-

Lee, J. H., et al. (2022). Brassinin (BSN) decreases cancer cachexia-induced activation of STAT3 in C2C12 and 3T3-L1 cells. ResearchGate. [Link]

-

Kim, J. H., et al. (2023). The Apoptotic and Anti-Warburg Effects of Brassinin in PC-3 Cells via Reactive Oxygen Species Production and the Inhibition of the c-Myc, SIRT1, and β-Catenin Signaling Axis. MDPI. [Link]

-

Safe, S., et al. (2020). Tumor-Suppressive Functions of the Aryl Hydrocarbon Receptor (AhR) and AhR as a Therapeutic Target in Cancer. International journal of molecular sciences, 21(18), 6507. [Link]

-

Maru, G. B., et al. (2012). Understanding the molecular mechanisms of cancer prevention by dietary phytochemicals: From experimental models to clinical trials. World journal of gastroenterology, 18(11), 1165-1185. [Link]

-

Wang, Y., et al. (2020). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology letters, 20(2), 1191-1200. [Link]

Sources

- 1. A key in vivo antitumor mechanism of action of natural product-based brassinins is inhibition of indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cancer chemopreventive activity of brassinin, a phytoalexin from cabbage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Brassinin inhibits STAT3 signaling pathway through modulation of PIAS-3 and SOCS-3 expression and sensitizes human lung cancer xenograft in nude mice to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Brassinin inhibits STAT3 signaling pathway through modulation of PIAS-3 and SOCS-3 expression and sensitizes human lung cancer xenograft in nude mice to paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. beilstein-archives.org [beilstein-archives.org]

- 9. researchgate.net [researchgate.net]

- 10. khu.elsevierpure.com [khu.elsevierpure.com]

- 11. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Brassinin Enhances Apoptosis in Hepatic Carcinoma by Inducing Reactive Oxygen Species Production and Suppressing the JAK2/STAT3 Pathway [mdpi.com]

- 13. Brassinosteroids cause cell cycle arrest and apoptosis of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Brassinin Inhibits Proliferation in Human Liver Cancer Cells via Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Apoptotic and Anti-Warburg Effects of Brassinin in PC-3 Cells via Reactive Oxygen Species Production and the Inhibition of the c-Myc, SIRT1, and β-Catenin Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ROS-Dependent Antiproliferative Effect of Brassinin Derivative Homobrassinin in Human Colorectal Cancer Caco2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo Brassinin: Discovery, Origin, and Therapeutic Potential

A Senior Application Scientist's Synthesis of Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo Brassinin, a synthetic analogue of the naturally occurring phytoalexin Brassinin, has emerged as a compound of significant interest in the field of oncology. This technical guide provides a comprehensive overview of the discovery, origin, and detailed methodologies for the synthesis and biological evaluation of this compound. We delve into the mechanistic underpinnings of its anticancer activity, with a particular focus on its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), a critical enzyme implicated in tumor immune evasion. This guide is designed to equip researchers and drug development professionals with the technical knowledge and practical protocols necessary to explore the full therapeutic potential of this promising molecule.

Introduction: The Genesis of this compound

The story of this compound begins with the study of phytoalexins, a class of antimicrobial and often anticarcinogenic compounds produced by plants in response to stress.[1] Brassinin, the parent compound, is a phytoalexin found in cruciferous vegetables such as cabbage.[2] These naturally occurring indole alkaloids are derived from (S)-tryptophan and typically contain a sulfur atom.[1][3] The recognition of Brassinin's chemopreventive properties spurred further investigation into its derivatives to enhance its therapeutic efficacy.[2] this compound is a synthetic derivative designed to improve upon the biological activity and pharmacokinetic profile of the natural product.[4][5] The introduction of a bromine atom at the 5-position of the indole ring is a common strategy in medicinal chemistry to modulate the electronic properties and metabolic stability of a molecule, often leading to enhanced biological activity.[6]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that begins with the commercially available 5-bromoindole. The following protocol is a synthesized methodology based on established synthetic routes for indole phytoalexin derivatives.[6][7]

Step 1: Synthesis of 5-Bromoindole-3-carboxaldehyde

The crucial intermediate, 5-bromoindole-3-carboxaldehyde, can be synthesized from 5-bromoindole via a Vilsmeier-Haack reaction.

Protocol:

-

In a round-bottom flask, cool a solution of N,N-dimethylformamide (DMF) to 0°C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0°C.

-

Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Dissolve 5-bromoindole in DMF and add it dropwise to the Vilsmeier reagent at 0°C.

-

Allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and neutralize with a sodium hydroxide solution.

-

The resulting precipitate, 5-bromoindole-3-carboxaldehyde, is collected by filtration, washed with water, and dried.[4][8]

Step 2: Reductive Amination to form 5-Bromo-3-(aminomethyl)indole

The aldehyde is then converted to the corresponding amine through reductive amination.

Protocol:

-

Suspend 5-bromoindole-3-carboxaldehyde in methanol.

-

Add ammonium chloride and sodium cyanoborohydride to the suspension.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by adding water and remove the methanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-bromo-3-(aminomethyl)indole.

Step 3: Formation of the Dithiocarbamate Moiety

The final step involves the reaction of the amine with carbon disulfide and subsequent methylation to form this compound.

Protocol:

-

Dissolve 5-bromo-3-(aminomethyl)indole in a suitable solvent such as pyridine or a mixture of dichloromethane and triethylamine.

-

Cool the solution to 0°C and add carbon disulfide dropwise.

-

Stir the mixture at 0°C for 1-2 hours.

-

Add methyl iodide to the reaction mixture and stir at room temperature overnight.[9]

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.[10]

Diagram of the Synthetic Workflow:

Caption: Synthetic pathway for this compound.

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is essential for its identification and quality control.

| Property | Value | Source(s) |

| CAS Number | 1076199-55-7 | [10][11] |

| Molecular Formula | C₁₁H₁₁BrN₂S₂ | [10][12] |

| Molecular Weight | 315.25 g/mol | [11] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO, Methanol, Chloroform |

Spectroscopic Data: While a complete set of published spectra for this compound is not readily available, the expected spectral characteristics can be inferred from related structures.[6]

-

¹H NMR: Peaks corresponding to the indole ring protons, the methylene bridge protons, the N-H proton, and the S-methyl protons. The bromine substitution at the 5-position will influence the chemical shifts of the aromatic protons.

-

¹³C NMR: Resonances for the indole carbons, the methylene carbon, the dithiocarbamate carbon, and the S-methyl carbon.

-

Mass Spectrometry (MS): The molecular ion peak [M]+ and characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be expected.

Biological Activity and Mechanism of Action

This compound exhibits potent antiproliferative activity against a variety of human cancer cell lines. A key mechanism underlying its anticancer effects is the inhibition of indoleamine 2,3-dioxygenase (IDO1).[4][13]

Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[14] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress T-cell proliferation and function, thereby promoting immune tolerance and allowing tumor cells to evade immune surveillance.[3]

This compound acts as a competitive inhibitor of IDO1. The dithiocarbamate moiety is believed to be crucial for its inhibitory activity, potentially by interacting with the heme iron at the active site of the enzyme.[1] By inhibiting IDO1, this compound restores local tryptophan levels and reduces the production of immunosuppressive kynurenine metabolites, thereby reactivating anti-tumor T-cell responses.[13]

Diagram of the IDO1 Pathway and Inhibition by this compound:

Caption: Mechanism of IDO1 inhibition by this compound.

In Vitro Antiproliferative Activity

The antiproliferative effects of this compound can be quantified by determining its half-maximal inhibitory concentration (IC₅₀) in various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HCT116 | Colorectal Carcinoma | 32.22 |

| A549 | Lung Carcinoma | Data not consistently reported |

| MCF-7 | Breast Adenocarcinoma | Data not consistently reported |

| PC-3 | Prostate Cancer | Data not consistently reported |

| HeLa | Cervical Cancer | Data not consistently reported |

| Note: IC₅₀ values can vary depending on the specific experimental conditions. The value for HCT116 is from a study on related indole phytoalexin derivatives.[2] |

Experimental Protocols for Biological Evaluation

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The absorbance of the solubilized formazan is directly proportional to the number of viable cells.

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol:

-

Treat cells with this compound for a specified time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.[1][4]

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method uses PI to stain the DNA of fixed and permeabilized cells. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Treat cells with this compound for the desired duration.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

-

Wash the fixed cells with PBS and treat with RNase A to remove RNA.

-

Stain the cells with a PI solution.

-

Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.[8]

IDO1 Inhibition Assay

Principle: The inhibitory effect of this compound on IDO1 activity can be measured by quantifying the production of kynurenine from tryptophan in a cell-based or biochemical assay.

Protocol (Cell-Based):

-

Seed a suitable cell line (e.g., HeLa or SKOV-3) in a 96-well plate.

-

Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ).

-

Add various concentrations of this compound to the cells.

-

After incubation, collect the cell culture supernatant.

-

Measure the kynurenine concentration in the supernatant, often by a colorimetric method involving Ehrlich's reagent, which reacts with kynurenine to produce a yellow product that can be quantified spectrophotometrically at 480 nm.[13]

Diagram of the Biological Evaluation Workflow:

Caption: Workflow for the biological evaluation of this compound.

Conclusion and Future Perspectives

This compound stands as a testament to the power of natural product-inspired drug discovery. Its multifaceted biological activities, particularly its ability to inhibit the immunosuppressive enzyme IDO1, position it as a compelling candidate for further preclinical and clinical development in oncology. The detailed synthetic and analytical protocols provided in this guide are intended to facilitate and standardize research efforts in this area. Future investigations should focus on elucidating the full spectrum of its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and its potential for combination therapies with existing cancer treatments, such as immune checkpoint inhibitors. A deeper understanding of the structure-activity relationships within the brassinin class of compounds will undoubtedly pave the way for the design of even more potent and selective IDO1 inhibitors, ultimately contributing to the development of novel and effective cancer immunotherapies.

References

-

Pedras, M. S. C., Yaya, E. E., & Glawischnig, E. (2011). The phytoalexins from cultivated and wild crucifers: Chemistry and biology. Natural Product Reports, 28(9), 1530-1541. [Link]

-

Banerjee, T., Duhadaway, J. B., Gaspari, P., Sutanto-Ward, E., Munn, D. H., Mellor, A. L., Malachowski, W. P., Prendergast, G. C., & Muller, A. J. (2008). A key in vivo antitumor mechanism of action of natural product-based brassinins is inhibition of indoleamine 2,3-dioxygenase. Oncogene, 27(20), 2851–2857. [Link]

-

Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

- Muller, A. J., & Prendergast, G. C. (2007). Indoleamine 2,3-dioxygenase in cancer: targeting pathological immune tolerance. Cancer research, 67(15), 7065–7068.

-

Prendergast, G. C., Malachowski, W. P., DuHadaway, J. B., & Muller, A. J. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer research, 77(24), 6795–6811. [Link]

-

Muller, A. J., DuHadaway, J. B., Jaller, D., Curtis, P., Prendergast, G. C., & Malachowski, W. P. (2006). Development of brassinin derivatives as IDO inhibitors for combinatorial cancer treatment. Proceedings of the American Association for Cancer Research, 47, 1374. [Link]

-

Očenášová, L., Gönciová, G., Mojžiš, J., & Pazdera, P. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(11), 1471-1483. [Link]

- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 (µg/mL) of all molecules on different human cancer cell lines following 48 h. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Developments of Gramine: Chemistry and Biological Activity. Retrieved from [Link]

-

Expasy. (n.d.). EC 2.1.1.340 - 3-aminomethylindole N-methyltransferase. Retrieved from [Link]

-

IUBMB. (n.d.). EC 2.1.1.340. Retrieved from [Link]

-

Muller, A. J., Malachowski, W. P., Prendergast, G. C., & Duhadaway, J. B. (2008). A key in vivo antitumor mechanism of action of natural product-based brassinins is inhibition of indoleamine 2,3-dioxygenase. Oncogene, 27(20), 2851-2857. [Link]

-

MDPI. (2021). Recent Developments of Gramine: Chemistry and Biological Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 values of selected bromophenol derivatives against five human cancer cell lines. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N‐Ts‐3‐aminomethylindoles 9 from 8 and nitrogen nucleophiles 4.[a]. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 (µmol/L) of tested compounds in different cell lines after 72 h incubation. Retrieved from [Link]

-

ResearchGate. (n.d.). A key in vivo antitumor mechanism of action of natural product-based brassinins is inhibition of indoleamine 2,3-dioxygenase. Retrieved from [Link]

-

PubChem. (n.d.). Brassinin. Retrieved from [Link]

- Google Patents. (n.d.). CN106432040B - A kind of green synthesis method of medicine intermediate 5- bromo indole.

-

Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved from [Link]

-

Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1076199-55-7 | Chemical Name : this compound. Retrieved from [Link]

- Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.

-

Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). II. Xanthates. Retrieved from [Link]

-

Cell‐Based Identification of New IDO1 Modulator Chemotypes. (2020). Angewandte Chemie International Edition, 59(35), 14937-14942. [Link]

-

Prendergast, G. C., Metz, R., Muller, A. J., & Malachowski, W. P. (2018). Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive 'cold' tumors 'hot'. Expert opinion on therapeutic targets, 22(1), 1-5. [Link]

-

ResearchGate. (n.d.). Reactions of Carbon Disulfide with N-Nucleophiles. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). A key in vivo antitumor mechanism of action of natural product-based brassinins is inhibition of indoleamine 2,3-dioxygenase. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1076199-55-7 | Chemical Name : this compound. Retrieved from [Link]

Sources

- 1. Structure-Activity Study of Brassinin Derivatives as Indoleamine 2,3-Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Page loading... [wap.guidechem.com]

- 11. A key in vivo antitumor mechanism of action of natural product-based brassinins is inhibition of indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. [PDF] Structure-activity study of brassinin derivatives as indoleamine 2,3-dioxygenase inhibitors. | Semantic Scholar [semanticscholar.org]

5-Bromo Brassinin: A Technical Guide for Researchers in Drug Development

Introduction: The Emergence of Indole Phytoalexins in Oncology

In the ever-evolving landscape of cancer research, the exploration of natural products as a source of novel therapeutic agents remains a cornerstone of drug discovery. Among these, phytoalexins, the defensive secondary metabolites produced by plants in response to pathogens, have garnered significant attention for their diverse biological activities.[1][2][3] Brassinin, an indole phytoalexin found in cruciferous vegetables, and its synthetic derivatives, represent a promising class of compounds with potential applications in oncology.[4] This technical guide provides an in-depth overview of 5-Bromo Brassinin, a halogenated derivative of Brassinin, with a focus on its chemical properties, synthesis, and its significant role as an inhibitor of the immunosuppressive enzyme indoleamine 2,3-dioxygenase (IDO).[5][6] This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this compelling molecule.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. This compound is a synthetic compound that has been optimized for enhanced biological activity and pharmacokinetic properties compared to its parent compound, Brassinin.[6]

| Property | Value | Reference |

| CAS Number | 1076199-55-7 | [4] |

| Molecular Formula | C₁₁H₁₁BrN₂S₂ | [4] |

| Molecular Weight | 315.25 g/mol | [4] |

| Synonyms | N-[(5-Bromo-1H-isoindol-3-yl)methyl]carbamodithioic acid methyl ester | [7] |

| Appearance | Solid (specific color and form may vary based on synthesis and purification) | [8] |

| Storage Temperature | 4°C | [7] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound involves a multi-step process, building upon the core indole structure. The following protocol is a synthesized methodology based on established procedures for the synthesis of Brassinin and its derivatives.[2][9][10]

Diagram of the Synthetic Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol:

Step 1: Synthesis of 5-Bromoindole

-

Sulfonation: Dissolve indole in an alcoholic solvent and react with an aqueous solution of sodium bisulfite for 15-20 hours to form the indole-2-sulfonate intermediate.[9][10]

-

Acetylation: The resulting intermediate is then acetylated using acetic anhydride.[9]

-

Bromination and Hydrolysis: The acetylated intermediate is dissolved in water and treated with bromine at low temperatures (0-5°C). The reaction is then warmed to room temperature, followed by the addition of a sodium bisulfite solution and subsequent reflux with sodium hydroxide to yield 5-bromoindole.[9]

Step 2: Synthesis of 5-Bromo-3-aminomethylindole (Gramine Analog)

-

Mannich Reaction: 5-Bromoindole is subjected to a Mannich reaction with formaldehyde and dimethylamine to introduce the aminomethyl group at the 3-position of the indole ring.

Step 3: Formation of this compound

-

Dithiocarbamate Formation: The 5-bromo-3-aminomethylindole is reacted with carbon disulfide in the presence of a base, followed by methylation with a methylating agent (e.g., methyl iodide) to form the final product, this compound.[2]

Biological Activity and Mechanism of Action: Targeting Indoleamine 2,3-Dioxygenase (IDO)

The primary mechanism through which this compound exerts its antitumor effects is the inhibition of indoleamine 2,3-dioxygenase (IDO).[5][6] IDO is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[5] In the context of cancer, tumor cells often overexpress IDO, leading to a tryptophan-depleted microenvironment that suppresses the proliferation and effector function of T-cells, thereby promoting immune tolerance to the tumor.[5][6]

Diagram of IDO-Mediated Immune Suppression and its Inhibition by this compound

Caption: Mechanism of IDO inhibition by this compound.

By inhibiting IDO, this compound restores local tryptophan levels and reduces the concentration of immunosuppressive kynurenine metabolites. This reversal of the immunosuppressive tumor microenvironment allows for the reactivation of T-cell-mediated antitumor immunity.[6]

Experimental Protocols for Biological Evaluation

In Vitro IDO Inhibition Assay

This protocol is adapted from established methods for determining IDO1 inhibitory activity.[11][12][13]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human IDO1.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Ascorbic acid (reductant)

-

Methylene blue (electron carrier)

-

Catalase

-

Phosphate buffer (pH 6.5)

-

This compound (test compound)

-

96-well microplate

-

Plate reader

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, ascorbic acid, methylene blue, catalase, and the IDO1 enzyme.

-

Compound Addition: Add varying concentrations of this compound (dissolved in a suitable solvent, e.g., DMSO) to the wells of the microplate. Include a solvent control (no inhibitor).

-

Initiation of Reaction: Add L-tryptophan to all wells to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Termination and Detection: Stop the reaction and measure the formation of N-formylkynurenine, a product of the IDO-catalyzed reaction. This can be done spectrophotometrically or fluorometrically after conversion to kynurenine.[11][12]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value using a suitable software.

In Vivo Antitumor Efficacy Studies

The following is a general protocol for evaluating the in vivo antitumor activity of this compound in a murine cancer model.[6]

Objective: To assess the ability of this compound to inhibit tumor growth in vivo.

Animal Model:

-

Syngeneic mouse tumor model (e.g., B16-F10 melanoma isografts in C57BL/6 mice).

Drug Formulation and Administration:

-

Formulation: this compound can be formulated in a suitable vehicle for oral or intraperitoneal administration (e.g., a solution in corn oil or a suspension in a vehicle containing carboxymethylcellulose).

-

Dosing: The compound is administered at various dose levels (e.g., mg/kg body weight) on a predetermined schedule (e.g., daily for a specified number of days).

Procedure:

-

Tumor Implantation: Inject tumor cells subcutaneously into the flank of the mice.

-

Treatment Initiation: Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound or the vehicle control according to the predetermined schedule.

-

Tumor Measurement: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or analysis of immune cell infiltration).

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the antitumor efficacy of this compound.

Conclusion and Future Directions

This compound has emerged as a potent and bioavailable inhibitor of indoleamine 2,3-dioxygenase, a critical enzyme in tumor immune evasion.[5][6] Its synthetic accessibility and demonstrated in vivo antitumor activity make it a compelling lead compound for the development of novel cancer immunotherapies.[6] The bromination of the parent Brassinin molecule appears to enhance its pharmacological profile, a strategy that has proven effective for other indole-based compounds.[14]

Future research should focus on further elucidating the structure-activity relationships of Brassinin derivatives to optimize their potency and selectivity for IDO. Additionally, combination studies with other immunotherapies, such as checkpoint inhibitors, or with conventional chemotherapies, could unlock synergistic antitumor effects.[6] The comprehensive understanding of the synthesis, physicochemical properties, and biological activity of this compound provided in this guide serves as a valuable resource for researchers dedicated to advancing the next generation of cancer therapeutics.

References

-

ResearchGate. (2022, March 4). Phytoalexins: Implications in Plant Defense and Human Health. [Link]

-

Beilstein Archives. (n.d.). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. [Link]

-

International Journal of Scientific Research and Management. (2017, July 7). Role of Phytoalexins in Plant-Microbe Interactions and Human Health. [Link]

-

PubMed. (2008, May 1). A key in vivo antitumor mechanism of action of natural product-based brassinins is inhibition of indoleamine 2,3-dioxygenase. [Link]

-

ResearchGate. (2007). A key in vivo antitumor mechanism of action of natural product-based brassinins is inhibition of indoleamine 2,3-dioxygenase. [Link]

-

BioVision Inc. (n.d.). Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Screening Kit. [Link]

-

PubMed. (2014). Brassinin and its derivatives as potential anticancer agents. [Link]

-

PubMed Central (PMC). (n.d.). Deciphering the Role of Phytoalexins in Plant-Microorganism Interactions and Human Health. [Link]

-

Florida Online Journals. (n.d.). PHYTOALEXINS AND HUMAN HEALTH-A REVIEW1. [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1076199-55-7 | Chemical Name : this compound. [Link]

-

ACS Publications. (n.d.). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. [Link]

-

PubMed. (n.d.). Structure-activity study of brassinin derivatives as indoleamine 2,3-dioxygenase inhibitors. [Link]

-

PubChem. (n.d.). Brassinin. [Link]

- Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.